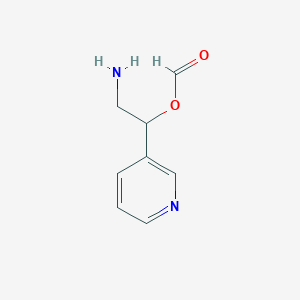
2-Amino-1-(pyridin-3-yl)ethylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(pyridin-3-yl)ethylformate is an organic compound with the molecular formula C8H10N2O2 This compound features a pyridine ring substituted at the 3-position with an aminoethylformate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(pyridin-3-yl)ethylformate typically involves the reaction of 3-pyridinecarboxaldehyde with an amine source under controlled conditions. One common method involves the use of triethyl orthoformate and an amine in a one-pot reaction . This method is advantageous due to its operational simplicity, high yield, and minimal waste generation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(pyridin-3-yl)ethylformate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The formate ester can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Amino-1-(pyridin-3-yl)ethylformate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethylformate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
- 2-Amino-1-(pyridin-2-yl)ethylformate
- 2-Amino-1-(pyridin-4-yl)ethylformate
- 3-Amino-1-(pyridin-2-yl)ethylformate
Comparison: 2-Amino-1-(pyridin-3-yl)ethylformate is unique due to the position of the aminoethylformate group on the pyridine ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 3-position substitution may offer distinct steric and electronic properties compared to the 2- or 4-position substitutions, leading to different interaction profiles with biological targets .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
(2-amino-1-pyridin-3-ylethyl) formate |
InChI |
InChI=1S/C8H10N2O2/c9-4-8(12-6-11)7-2-1-3-10-5-7/h1-3,5-6,8H,4,9H2 |
Clé InChI |
CMFLDUOHLUKYHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(CN)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)


![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
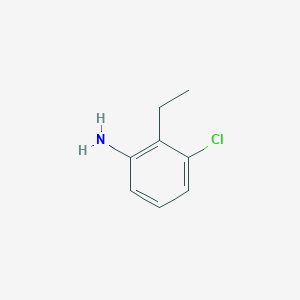
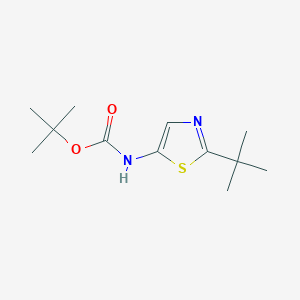
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
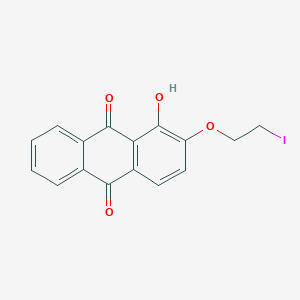

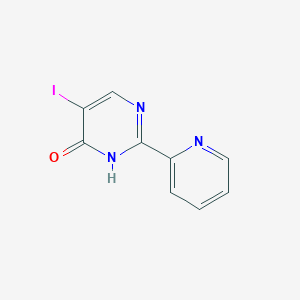

![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
